2-Amino-3-methylbenzamide
Overview
Description
2-Amino-3-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methylbenzamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
2-Amino-3-methylbenzamide has a density of 1.2±0.1 g/cm³, a boiling point of 264.5±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 113.8±24.0 °C . The compound has a molar refractivity of 44.2±0.3 cm³ .Scientific Research Applications
Synthesis of Amides
Application : Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and materials science . They are typically synthesized through the reaction of carboxylic acids and amines .
Method : A new method has been reported for the synthesis of primary and secondary amides through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .
Results : The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .
Thermal Stability Study
Application : Studying the thermal stability of similar compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) .
Method : Differential Scanning Calorimetry (DSC) is used to obtain the apparent thermodynamic data .
Results : The activation energy E is from 120 to 140 kJ/mol, not a constant. The initial decomposition temperature varies from 345°C to 402°C .
Antioxidant and Antibacterial Activities
Application : Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological and potential drug industries . They exhibit various properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Drug Discovery
Application : Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Method : The method involves the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Results : The synthesized compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Pharmaceutical Synthesis
Field : Pharmaceutical Chemistry
Application : Amides are one of the most important organic compounds that are widely applied in medicine . They are typically used in the synthesis of various pharmaceuticals .
Method : A new method has been reported for the synthesis of primary and secondary amides through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .
Results : The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .
Green Chemistry
Application : A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported .
Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Results : A new, highly efficient and green solid acid catalyst was easily synthesized .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBQTMQGJXZYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557575 | |
Record name | 2-Amino-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methylbenzamide | |
CAS RN |
1885-32-1 | |
Record name | 2-Amino-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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